molecular formula C13H12N2O3 B1445491 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid CAS No. 1350988-89-4

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

Cat. No.: B1445491
CAS No.: 1350988-89-4
M. Wt: 244.25 g/mol
InChI Key: KXENIKRXJHZJTC-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-ylcarbonyl)azetidine-3-carboxylic acid ( 1350988-89-4) is a high-purity heterocyclic building block designed for use in life sciences research and development. This compound features a molecular formula of C13H12N2O3 and a molecular weight of 244.25 g/mol, and is typically supplied with a purity of 97% . As a hybrid molecule containing both indole and azetidine rings, it serves as a key synthetic intermediate for constructing more complex bioactive molecules. The indole-3-carbonyl moiety is a structure of significant interest in agricultural chemistry. Research on indole-3-carboxylic acid derivatives has demonstrated their potential as herbicidal agents, functioning as antagonists of the transport inhibitor response 1 (TIR1) auxin receptor. Such compounds can induce potent inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants, making this chemotype a valuable scaffold for developing new auxin-mimic herbicides . Concurrently, the azetidine-3-carboxylic acid component is a conformationally constrained amino acid analogue, increasingly valued in medicinal chemistry for its applications in synthesizing novel peptides and heterocyclic compounds . This product is intended for use as a synthetic precursor or a standard in analytical studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12(15-6-8(7-15)13(17)18)10-5-14-11-4-2-1-3-9(10)11/h1-5,8,14H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXENIKRXJHZJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Azetidine-3-carboxylic Acid Intermediates

The azetidine-3-carboxylic acid core is the critical scaffold. Several methods have been developed for its synthesis, with recent advances improving yield, safety, and scalability.

2.1 Improved Process Avoiding Toxic Reagents

  • A patented process (WO2004035538A1) describes an improved synthesis of azetidine-3-carboxylic acid avoiding toxic reagents like cyanide and epichlorohydrin.
  • The method involves:
    • Triflation of diethylbis(hydroxymethyl)malonate.
    • Intramolecular cyclization via amine-induced azetidine ring formation.
    • Decarboxylation to yield mono acid azetidine.
    • Hydrogenation to obtain azetidine-3-carboxylic acid.
  • Weak bases such as sodium carbonate or triethylamine in solvents like methanol or acetonitrile facilitate the reaction at room temperature.
  • This process is operationally simpler, economically viable, and yields up to 86% in the toluene extraction step.

2.2 Synthesis via 1-Azabicyclo[1.1.0]butane (ABB) Intermediate

  • A rapid, gram-scale synthesis exploits ABB as a key intermediate.
  • ABB is generated in situ from hydrobromide salt precursors and PhLi treatment.
  • Subsequent nucleophilic trapping with electrophiles (e.g., Boc2O) leads to protected 3-haloazetidines.
  • These intermediates can be converted to azetidine-3-carboxylic acid derivatives by nucleophilic substitution and hydrolysis steps.
  • For example, Boc-protected 3-iodoazetidine is converted to cyanoazetidine via NaCN displacement, then hydrolyzed to azetidine-3-carboxylic acid with excellent yields (58% overall from hydrobromide salt).
Step Reagents/Conditions Yield (%) Notes
ABB formation PhLi, THF, -78°C, 2 h High In situ generation from hydrobromide salt
Electrophile trapping Boc2O or TsCl, MeCN, NaI ~81 Formation of protected 3-haloazetidines
Nucleophilic displacement NaCN, DMSO Good Conversion to cyanoazetidine
Hydrolysis NaOH, MeOH/H2O reflux, 4 h Quantitative Formation of azetidine-3-carboxylic acid

2.3 Other Literature Routes

  • Traditional routes involve epichlorohydrin condensation with amines, followed by mesylation and halide displacement to yield protected azetidines.
  • These routes are longer and less efficient compared to the ABB approach.

Coupling of Azetidine-3-carboxylic Acid with Indole-3-carbonyl Moiety

The next step is the formation of the amide bond between azetidine-3-carboxylic acid and the indole-3-carbonyl fragment.

3.1 Amidation Using Carbodiimide Coupling Agents

  • Amidation is typically performed by activating the carboxylic acid of the indole-3-carboxylic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • The azetidine amine or its protected form is then reacted with the activated acid to form the amide bond.
  • This method is widely used for similar compounds and has been reported in related azetidine indole derivatives synthesis.

3.2 Protection and Deprotection Strategies

  • Boc (tert-butoxycarbonyl) protection on the azetidine nitrogen is common during intermediate steps to prevent side reactions.
  • After coupling, Boc deprotection is achieved using acidic conditions such as treatment with p-toluenesulfonic acid in water.

3.3 Alternative Coupling Methods

  • Carbamate intermediates and reactive carbamates formed with triphosgene have been employed to facilitate coupling with amines, providing alternative routes for amidation.

Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Triflation and intramolecular cyclization Avoids toxic cyanide/epichlorohydrin, uses mild bases and solvents High yield, scalable, safer Requires specialized triflation step
ABB-mediated rapid synthesis One-pot formation of azetidine ring, halide intermediates Short route, gram scale, versatile Requires handling of organolithium reagents
Traditional epichlorohydrin route Multi-step, longer reaction time Established method Low efficiency, lengthy
Amidation with EDCI/HOBt coupling Standard peptide coupling chemistry Reliable, high yields Requires protection/deprotection steps

Research Findings and Optimization Notes

  • The ABB-based synthesis allows modular "mix-and-match" of protecting groups and halides, facilitating diverse azetidine derivatives preparation.
  • The improved triflation and cyclization method provides a high-yield, operationally simple route suitable for scale-up.
  • Amidation conditions using EDCI/HOBt are preferred for coupling with indole derivatives due to mild conditions and high selectivity.
  • Protecting group strategies are crucial to avoid side reactions and ensure product purity.
  • Recent reports emphasize the use of mild bases and environmentally benign solvents to improve safety and sustainability.

Chemical Reactions Analysis

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of azetidine compounds, including 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that certain azetidine derivatives are effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structural features of these compounds contribute to their ability to inhibit bacterial growth, making them candidates for further development as antibiotics.

Anti-Cancer Potential
The compound's indole moiety is known for its biological activity, including anti-cancer properties. Research has demonstrated that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound may share similar properties, warranting investigation into its efficacy against various cancer cell lines .

Neuropharmacological Applications

Inhibition of Monoacylglycerol Lipase
Recent studies have explored the potential of this compound as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibitors of MAGL have therapeutic implications for conditions such as pain and anxiety disorders. Preliminary results indicate that this compound could serve as a reversible inhibitor, thus providing a basis for further neuropharmacological research .

Data Table: Summary of Applications

Application AreaPotential BenefitsReferences
Antimicrobial ActivityEffective against resistant bacterial strains
Anti-Cancer PotentialInduces apoptosis in cancer cells
NeuropharmacologicalInhibition of MAGL for pain and anxiety management

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at Laboratorios Dr. Esteve S.A., various azetidine derivatives were synthesized and tested against multiple bacterial strains. The results showed that specific derivatives exhibited enhanced activity compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains . This underscores the potential for this compound to be developed into a novel antibiotic.

Case Study 2: Cancer Cell Line Studies
A series of experiments were performed on different cancer cell lines to assess the cytotoxic effects of indole derivatives. The findings suggested that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis, indicating its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The azetidine ring, due to its ring strain, can undergo ring-opening reactions that release energy and facilitate the formation of new bonds .

Biological Activity

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is a complex organic compound that combines an indole moiety with an azetidine ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, which allow it to interact with various biological targets, thus making it relevant for research in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C13H12N2O3C_{13}H_{12}N_{2}O_{3}. It features both an indole and an azetidine ring, contributing to its diverse reactivity and biological activity.

PropertyValue
IUPAC Name1-(1H-indole-3-carbonyl)azetidine-3-carboxylic acid
Molecular FormulaC₁₃H₁₂N₂O₃
CAS Number1350988-89-4
Melting PointNot specified

Anticancer Activity

Research indicates that compounds containing indole structures often exhibit anticancer properties. The indole ring's ability to modulate various signaling pathways associated with cancer progression has been well documented. For example, a study demonstrated that derivatives of indole can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound shows promise in antimicrobial activity. Indole derivatives have been reported to have significant effects against various bacterial strains. For instance, a study highlighted that certain indole-based compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may similarly possess such properties .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including cancer and cardiovascular diseases. Compounds with indole structures have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Preliminary studies suggest that this compound may reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. For instance, studies on similar compounds have shown inhibition of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Such inhibition could lead to reduced fatty acid synthesis and increased fatty acid oxidation, presenting a possible mechanism for managing metabolic disorders .

Case Study: Anticancer Activity Assessment

In a recent study assessing the anticancer effects of indole derivatives, including this compound, researchers found that the compound inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values for these effects were determined through MTT assays, showing significant cytotoxicity at concentrations as low as 10 µM .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other known indole derivatives:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (Zone of Inhibition)
This compound~10 µM15 mm against E. coli
Indole-3-carboxylic acid~20 µM12 mm against S. aureus
Indole derivative X~5 µM18 mm against P. aeruginosa

This table illustrates the potential efficacy of this compound compared to other compounds with similar structures.

Q & A

Q. What are the critical safety protocols for handling 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid in laboratory settings?

Answer: This compound exhibits acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Key precautions include:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use a respirator if dust/aerosols form .
  • Ventilation: Work in a fume hood to avoid inhalation of particulates .
  • Storage: Store at 2–8°C in a dry, sealed container away from incompatible substances .
  • Emergency Measures: For skin/eye contact, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention .

Q. What synthetic routes are reported for azetidine-3-carboxylic acid derivatives, and how do they inform the synthesis of this compound?

Answer: Azetidine-3-carboxylic acid derivatives are often synthesized via:

  • Acylative Coupling: Reacting azetidine-3-carboxylic acid with activated indole carbonyl intermediates (e.g., indole-3-carbonyl chloride) under anhydrous conditions .
  • Condensation Reactions: Using sodium acetate in acetic acid as a catalyst for forming amide bonds, as seen in analogous indole-thiazolidinone syntheses .
  • Purification: Recrystallization from acetic acid or DMF/acetic acid mixtures is common for similar heterocyclic compounds .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Answer: Key parameters for optimization:

Factor Optimal Condition Evidence
Reagent Ratio 1.1:1 (indole carbonyl:azetidine)
Catalyst Sodium acetate (0.1 mol) in acetic acid
Reaction Time 3–5 hours under reflux
Temperature 80–100°C (refluxing acetic acid)
Post-synthesis, HPLC purity validation (≥95%) is recommended .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm azetidine ring conformation and indole-carbonyl linkage .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (C₁₄H₁₃N₂O₃; theoretical ~265.22 g/mol).
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (indole C=C) .
  • HPLC: Purity assessment using C18 columns with UV detection at 254 nm .

Q. How do structural modifications of the indole or azetidine moieties influence biological activity?

Answer:

  • Indole Modifications:
    • 3-Carboxy Substitution: Enhances binding to serotonin receptors (e.g., 5-HT₄/5-HT₆) .
    • N-Alkylation: Reduces cytotoxicity but may decrease target affinity .
  • Azetidine Modifications:
    • 3-Carboxylic Acid: Critical for hydrogen bonding with enzymatic active sites (e.g., VLA-4 antagonists) .
    • Ring Expansion: Piperidine analogs show reduced metabolic stability compared to azetidine .

Q. How should researchers address discrepancies in reported toxicity data for azetidine-indole derivatives?

Answer: Discrepancies arise from variations in:

  • Test Models: In vitro (cell lines) vs. in vivo (rodent) toxicity profiles .
  • Purity: Impurities (e.g., unreacted intermediates) may skew results .
  • Dosage: Thresholds for respiratory irritation (H335) depend on particle size and exposure duration .
    Recommendation: Conduct dose-response studies using GLP-compliant protocols and compare results with PubChem/ChemSpider data .

Q. What strategies are recommended for studying this compound’s stability under physiological conditions?

Answer:

  • pH Stability: Perform accelerated degradation studies in buffers (pH 1–9) at 37°C .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
  • Photostability: Expose to UV light (320–400 nm) and monitor decomposition via LC-MS .

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction: Tools like SwissADME estimate:
    • LogP: ~1.5 (moderate lipophilicity) .
    • BBB Permeability: Likely low due to carboxylic acid group .
  • Molecular Docking: Predict binding affinity to targets like EphB3 kinase (PDB: 3D8Q) .
  • MD Simulations: Assess conformational stability of the azetidine ring in aqueous environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid
Reactant of Route 2
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1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

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